molecular formula C42H56N2OS B13126892 N-[7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl]acetamide CAS No. 880479-92-5

N-[7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl]acetamide

Cat. No.: B13126892
CAS No.: 880479-92-5
M. Wt: 637.0 g/mol
InChI Key: RTLRSXSXXFWZRA-UHFFFAOYSA-N
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Description

N-(7-(Benzo[d]thiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl)acetamide is a complex organic compound that features a benzothiazole moiety linked to a fluorenyl group via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-(Benzo[d]thiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl)acetamide typically involves multiple steps. One common approach is to start with the synthesis of the benzothiazole moiety, which can be achieved through a condensation reaction between a suitable aryl benzaldehyde and 6-nitrobenzo[d]thiazol-2-amine in ethanol with a catalytic quantity of glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave irradiation, one-pot multicomponent reactions, and other advanced synthetic techniques .

Chemical Reactions Analysis

Types of Reactions

N-(7-(Benzo[d]thiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the benzothiazole can be reduced to an amine.

    Substitution: The fluorenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of the nitro group can yield the corresponding amine .

Scientific Research Applications

N-(7-(Benzo[d]thiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

880479-92-5

Molecular Formula

C42H56N2OS

Molecular Weight

637.0 g/mol

IUPAC Name

N-[7-(1,3-benzothiazol-2-yl)-9,9-didecylfluoren-2-yl]acetamide

InChI

InChI=1S/C42H56N2OS/c1-4-6-8-10-12-14-16-20-28-42(29-21-17-15-13-11-9-7-5-2)37-30-33(41-44-39-22-18-19-23-40(39)46-41)24-26-35(37)36-27-25-34(31-38(36)42)43-32(3)45/h18-19,22-27,30-31H,4-17,20-21,28-29H2,1-3H3,(H,43,45)

InChI Key

RTLRSXSXXFWZRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1(C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C5=C1C=C(C=C5)NC(=O)C)CCCCCCCCCC

Origin of Product

United States

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